molecular formula C16H22O8S B12999720 (2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate

(2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B12999720
M. Wt: 374.4 g/mol
InChI Key: RQWIFFZBWFOWSZ-AHMITGRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate is a complex organic compound with significant potential in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route involves the protection of hydroxyl groups followed by the introduction of the tosyloxy group through a tosylation reaction. The final step often includes the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the tosyloxy group to a hydroxyl group.

    Substitution: The tosyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tosyloxy group with a halide can produce a halogenated derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various enzymes, making it a useful tool for probing enzyme mechanisms and functions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications of the functional groups can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymer synthesis and material modification.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, the tosyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3S,4R,5R,6S)-5-Hydroxy-2-methoxy-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-3-yl acetate lies in its combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H22O8S

Molecular Weight

374.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate

InChI

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3/t10-,13+,14+,15-,16+/m0/s1

InChI Key

RQWIFFZBWFOWSZ-AHMITGRASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.